molecular formula C12H20N2O2S B7538918 N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide

N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide

Cat. No. B7538918
M. Wt: 256.37 g/mol
InChI Key: QLCGDOQRGHSPGZ-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide, also known as CTAA, is a thiazolidinone derivative. It has been extensively studied for its potential therapeutic applications in various diseases. The compound has been synthesized using different methods, and its mechanism of action has been investigated.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide is not fully understood. However, it has been suggested that the compound may exert its therapeutic effects by modulating various signaling pathways. N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth and survival. The compound has also been shown to activate the AMPK signaling pathway, which is involved in energy metabolism. Furthermore, N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects
N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce the expression of various oncogenes, including c-Myc and Bcl-2, in cancer cells. N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has also been shown to increase the expression of various tumor suppressor genes, including p53 and p21. Furthermore, N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has been shown to increase the expression of GLUT4, which is involved in glucose uptake in cells.

Advantages and Limitations for Lab Experiments

N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has several advantages and limitations for lab experiments. One of the advantages is that the compound is relatively easy to synthesize using different methods. Another advantage is that the compound has been extensively studied for its potential therapeutic applications. However, one of the limitations is that the mechanism of action of N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide is not fully understood. Furthermore, the compound has not been extensively studied for its toxicity and pharmacokinetics.

Future Directions

There are several future directions for the study of N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide. One direction is to investigate the toxicity and pharmacokinetics of the compound. Another direction is to investigate the potential therapeutic applications of N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the mechanism of action of N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide needs to be further elucidated to fully understand its therapeutic potential.

Synthesis Methods

N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has been synthesized using various methods. One of the methods involves the reaction of 2-aminothiazolidine-4-one with cycloheptylchloride and acetic anhydride. The reaction produces N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide as a white solid in good yield. Another method involves the reaction of 2-aminothiazolidine-4-one with cycloheptylamine and acetic anhydride. The reaction produces N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide as a yellow solid in moderate yield. Both methods have been optimized to produce high-quality N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide.

Scientific Research Applications

N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. The compound has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has also been shown to possess antidiabetic activity by reducing blood glucose levels and improving insulin sensitivity. Furthermore, N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c15-11(7-14-9-17-8-12(14)16)13-10-5-3-1-2-4-6-10/h10H,1-9H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCGDOQRGHSPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2CSCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide

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